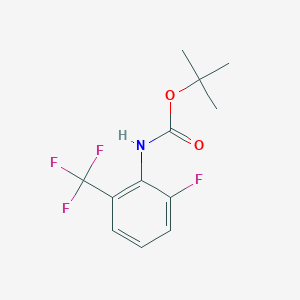
tert-Butyl (2-fluoro-6-(trifluoromethyl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-fluoro-6-(trifluoromethyl)phenyl)carbamate is an organic compound with the molecular formula C12H13F4NO2. It is a derivative of carbamate, featuring both fluoro and trifluoromethyl groups, which are known for their significant impact on the chemical and physical properties of organic molecules. This compound is primarily used in research settings and has various applications in chemistry and related fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-fluoro-6-(trifluoromethyl)phenyl)carbamate typically involves the reaction of 2-fluoro-6-(trifluoromethyl)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
tert-Butyl (2-fluoro-6-(trifluoromethyl)phenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
Substitution Reactions: Products depend on the nucleophile used; for example, using an amine can yield an aniline derivative.
Hydrolysis: The major products are 2-fluoro-6-(trifluoromethyl)aniline and tert-butyl alcohol.
科学的研究の応用
tert-Butyl (2-fluoro-6-(trifluoromethyl)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive carbamate group.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of tert-Butyl (2-fluoro-6-(trifluoromethyl)phenyl)carbamate involves its interaction with biological molecules through its carbamate group. This group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification. The fluoro and trifluoromethyl groups enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets .
類似化合物との比較
Similar Compounds
- tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate
- tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate
Uniqueness
tert-Butyl (2-fluoro-6-(trifluoromethyl)phenyl)carbamate is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These groups enhance the compound’s reactivity and stability, making it a valuable tool in various chemical and biological applications .
特性
分子式 |
C12H13F4NO2 |
|---|---|
分子量 |
279.23 g/mol |
IUPAC名 |
tert-butyl N-[2-fluoro-6-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H13F4NO2/c1-11(2,3)19-10(18)17-9-7(12(14,15)16)5-4-6-8(9)13/h4-6H,1-3H3,(H,17,18) |
InChIキー |
SERUECWVYVKKKV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


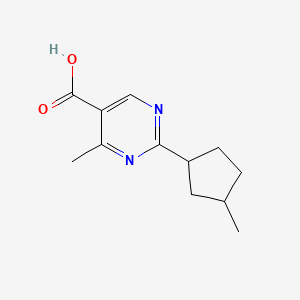
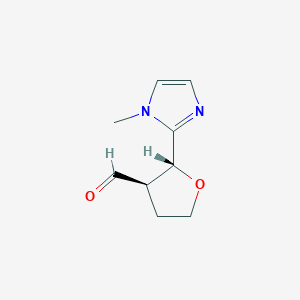
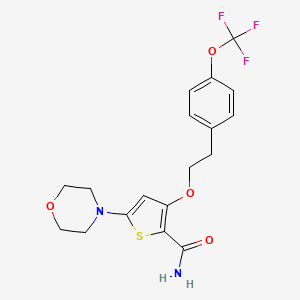
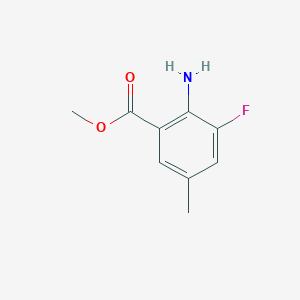
![6-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13648625.png)
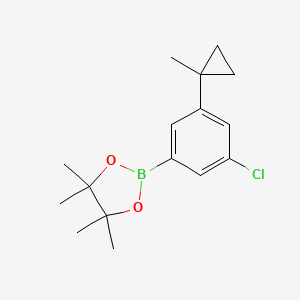
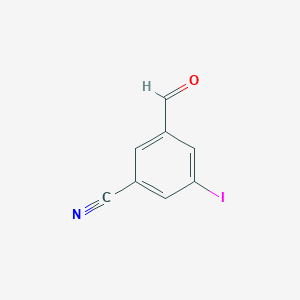
![4',4''',4''''',4'''''''-Methanetetrayltetrakis(2-fluoro-[1,1'-biphenyl]-4-amine)](/img/structure/B13648646.png)
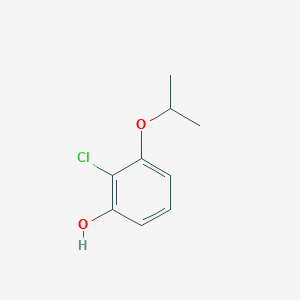
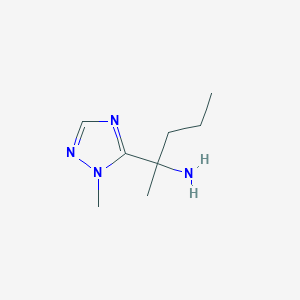
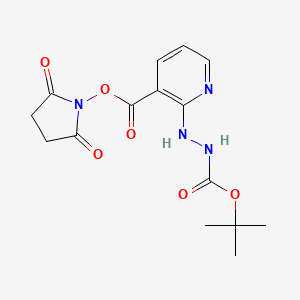
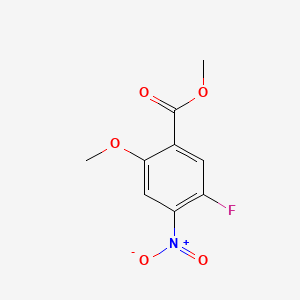
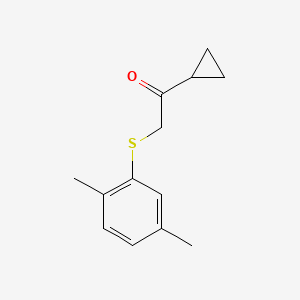
![tert-butyl 4-[5-(piperidin-4-yl)-1H-pyrazol-3-yl]piperidine-1-carboxylate](/img/structure/B13648672.png)
